N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine
Overview
Description
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine is a compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their wide range of chemical and biological properties, making them valuable in various fields such as medicine, agriculture, and industry .
Mechanism of Action
Target of Action
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to interact with a broad range of biological targets, including enzymes, receptors, and other proteins . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in the function or activity of the target .
Biochemical Pathways
This compound is a histamine metabolite . It is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . This suggests that it may be involved in the regulation of histamine levels in the body, which play a crucial role in immune responses, gastric acid secretion, and neurotransmission .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell signaling, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidation and subsequent elimination of this compound . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments . For instance, certain transporters can actively transport this compound across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine typically involves the alkylation of 1-methylimidazole with a suitable alkylating agent. One common method is the reaction of 1-methylimidazole with 3-chloropropylamine under basic conditions . The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Methylimidazole: Another imidazole derivative with a different substitution pattern.
Imidazole: The parent compound of the imidazole family, widely used in various applications
Uniqueness
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring and a propylamine side chain makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-9-7-8-10-5-6-11(8)2/h5-6,9H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNYCHMSJPVAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650883 | |
Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-13-3 | |
Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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